Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties. This compound features a quinoline core substituted with diethylamino and trifluoromethyl groups, making it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate, typically involves multi-step reactions. One common method is the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to form the quinoline core . The specific conditions for introducing the diethylamino and trifluoromethyl groups involve further substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline core, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the diethylamino and trifluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate
- 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C17H19F3N2O2 |
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Molecular Weight |
340.34 g/mol |
IUPAC Name |
ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C17H19F3N2O2/c1-4-22(5-2)15-12-9-11(17(18,19)20)7-8-14(12)21-10-13(15)16(23)24-6-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
GGIVZZRLRSAEAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1C(=O)OCC)C(F)(F)F |
Origin of Product |
United States |
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